Benzyl 1,2-oxazolidine-2-carboxylate

Description

Structural Context of the 1,2-Oxazolidine-2-carboxylate Scaffold within Cyclic Carbamate (B1207046) Chemistry

Carbamates are a class of organic compounds that are formally derived from carbamic acid and feature the core functional group R₂NC(O)OR'. wikipedia.org When the nitrogen and oxygen atoms of the carbamate are incorporated into a ring, the resulting structure is known as a cyclic carbamate. These structures are of significant interest in synthetic and medicinal chemistry. acs.org

The foundation of the compound is the oxazolidine (B1195125) ring, a five-membered heterocycle containing both a nitrogen and an oxygen atom. The specific arrangement of these heteroatoms defines the isomer of the scaffold. The most prevalent and extensively studied isomer is the 1,3-oxazolidine, where the oxygen and nitrogen atoms are separated by a carbon atom. When a carbonyl group is incorporated into this ring at the 2-position, it forms the well-known 1,3-oxazolidin-2-one structure, a cornerstone of many therapeutic agents and chiral auxiliaries. nih.govresearchgate.net

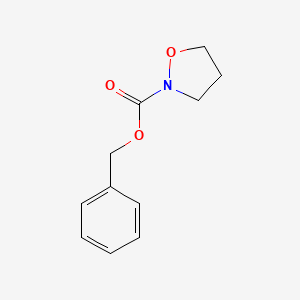

In contrast, Benzyl (B1604629) 1,2-oxazolidine-2-carboxylate is built upon the less common 1,2-oxazolidine scaffold, where the nitrogen and oxygen atoms are directly bonded to each other. The nomenclature "2-carboxylate" indicates that a carboxyl group is attached to the nitrogen atom (position 2 of the ring). This forms an exocyclic carbamate, which is structurally distinct from the endocyclic carbamate of the oxazolidin-2-one ring. The "benzyl" component refers to the ester group attached to this carboxyl function.

This structural distinction is crucial, as the properties and chemical reactivity of the 1,2-oxazolidine scaffold differ significantly from its 1,3-counterpart.

| Scaffold | Description | General Structure |

|---|---|---|

| 1,2-Oxazolidine-2-carboxylate | Five-membered ring with adjacent nitrogen and oxygen atoms. Features an exocyclic carbamate group on the nitrogen atom. | N-O containing ring with a -C(=O)OR group on the Nitrogen. |

| 1,3-Oxazolidin-2-one | Five-membered ring with nitrogen and oxygen atoms separated by a carbon. Features an endocyclic carbamate (the C=O is part of the ring). | O-C-N containing ring with an internal C=O group. |

| Property | Value |

|---|---|

| CAS Number | 1880157-67-4 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Boiling Point (Predicted) | 321.6±12.0 °C |

| Density (Predicted) | 1.225±0.06 g/cm³ |

| pKa (Predicted) | -2.26±0.20 |

Overview of Heterocyclic Ring Systems: Nitrogen and Oxygen Heterocycles in Synthetic Chemistry

Heterocyclic compounds are cyclic structures in which one or more of the ring atoms are elements other than carbon, known as heteroatoms. Rings containing nitrogen and oxygen are among the most significant classes of heterocyclic compounds, forming the structural basis of countless natural products, pharmaceuticals, and agrochemicals. preprints.orgresearchgate.net The unique properties conferred by the presence of these heteroatoms, such as bond angles, ring strain, and electronic distribution, make them indispensable in chemistry.

Nitrogen and oxygen-containing heterocycles are fundamental building blocks in synthetic organic chemistry. semanticscholar.org Their synthesis has been a major focus for chemists, leading to the development of numerous methodologies, including ring-closing metathesis and various cycloaddition reactions. acs.orghelsinki.fi These scaffolds, which include structures like coumarins, imidazoles, and isoxazoles, are prized for their diverse applications in materials science and medicinal chemistry. preprints.orgresearchgate.net The ability to construct these complex molecular architectures from scratch is a key area of modern organic synthesis. acs.org

Historical Development and Significance of Cyclic Carbamates in Organic Synthesis

The chemistry of carbamates has a long history, with early synthetic methods often relying on hazardous reagents such as phosgene (B1210022) and isocyanates. helsinki.firesearchgate.net A significant evolution in the field has been the development of greener and safer synthetic protocols. A major advancement is the use of carbon dioxide (CO₂) as an inexpensive, abundant, and non-toxic C1 building block for creating the carbamate functionality. helsinki.fiencyclopedia.pub This has led to numerous catalytic methods for synthesizing cyclic carbamates from substrates like amino alcohols and unsaturated amines. acs.orgmdpi.com

Cyclic carbamates, particularly the five-membered 2-oxazolidinones, gained prominence as crucial tools in organic synthesis. Their rigid structure and predictable stereochemistry made them excellent chiral auxiliaries for controlling the stereochemical outcome of asymmetric reactions. researchgate.net

Beyond their role in synthesis, cyclic carbamates are a vital structural motif in medicinal chemistry. nih.gov The incorporation of the carbamate into a ring system enhances its metabolic and chemical stability compared to acyclic analogues, which are more susceptible to hydrolysis. nih.govencyclopedia.pub The significance of this scaffold was cemented with the approval of the antibiotic Linezolid, which features a 1,3-oxazolidin-2-one ring and is used to treat infections caused by Gram-positive bacteria. encyclopedia.pubmdpi.com The success of Linezolid spurred further research into oxazolidinone derivatives for a wide range of therapeutic applications. rsc.org

| Development | Significance | Reference |

|---|---|---|

| Early Synthesis | Utilized toxic reagents like phosgene and isocyanates. | helsinki.firesearchgate.net |

| CO₂ Utilization | Development of greener synthetic routes using CO₂ as a C1 source for carboxylative cyclization. | helsinki.fiencyclopedia.pubmdpi.com |

| Asymmetric Synthesis | Use of chiral oxazolidinones as auxiliaries to control stereochemistry in complex molecule synthesis. | researchgate.net |

| Medicinal Chemistry | Discovery of Linezolid, highlighting the oxazolidinone scaffold as a key pharmacophore. | encyclopedia.pubmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(12-7-4-8-15-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSDTFTMIJZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Oxazolidine Carbamates

Direct Cyclization Approaches

Direct cyclization methods represent the most common and atom-economical routes to benzyl (B1604629) oxazolidine (B1195125) carbamates. These strategies involve the formation of the heterocyclic ring from acyclic precursors in a single key step.

From Amino Alcohols and Carbon Dioxide Derivatives

The reaction between amino alcohols and a C1 source, such as carbon dioxide or its derivatives, is a cornerstone for the synthesis of oxazolidinones, the core structure of benzyl oxazolidine carbamates. This approach is favored for its use of readily available starting materials. nih.gov

The direct use of carbon dioxide (CO2) as a C1 feedstock is an environmentally benign and attractive method for synthesizing cyclic carbamates. rsc.org This process involves the reaction of a β-amino alcohol with CO2, typically in the presence of a base and often a dehydrating agent or catalyst, to facilitate the cyclization. nih.govnih.gov The initial step involves the formation of a carbamate (B1207046) salt from the reaction of the amino group with CO2. nih.govrsc.org Subsequent intramolecular cyclization, which involves the hydroxyl group attacking the carbamate carbonyl, leads to the formation of the oxazolidinone ring. nih.gov

Challenges in this approach include the thermodynamic stability of CO2 and the need for harsh reaction conditions like high pressures and temperatures. nih.govrsc.org To overcome these limitations, various strategies have been developed, including the use of activating agents. For instance, p-toluenesulfonyl chloride (TsCl) can be used to tosylate the alcohol group, enhancing its leaving group character and promoting the ring-closing substitution. rsc.org Another approach employs mild dehydrating reagents like n-butyl chloride, which first alkylates the carbamate anion, forming a linear carbamate intermediate that cyclizes upon heating. nih.gov

Mechanistic studies suggest that in some systems, the amino alcohol and CO2 form poorly soluble carbamic acid salts, which can be solubilized by superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction. nih.gov

Table 1: Conditions for CO2 Fixation with Amino Alcohols

| Activating/Dehydrating Agent | Base | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | External base (e.g., TMG) | Proceeds under mild conditions; tosylation of the alcohol group improves leaving group character. | rsc.org |

| n-Butyl chloride | Base (e.g., Cs2CO3) | Forms a stable linear carbamate intermediate that cyclizes upon heating with retention of stereochemistry. | nih.gov |

| Propanephosphonic acid anhydride (B1165640) (T3P) | Superbase (e.g., DBU) | Effective for demanding substrates, including those with tertiary hydroxyl groups. | nih.gov |

Phosgene (B1210022) and its less hazardous derivatives, such as dimethyl carbonate, ethyl carbonate, and triphosgene (B27547), are widely used reagents for the synthesis of cyclic carbamates from amino alcohols. nih.govnih.govnih.gov These reagents act as carbonyl sources, reacting with both the amino and hydroxyl groups of the amino alcohol to form the oxazolidinone ring. The reaction typically proceeds in a one-pot fashion. For example, an allylic alcohol can be reacted with triphosgene, and the resulting chloroformate can then be treated with an amino alcohol to yield the carbamate derivative. nih.gov Similarly, N-aryl-carbamates, prepared from anilines and ethyl chloroformate, can be cyclized with epichlorohydrin (B41342) to form N-aryl-oxazolidinones. arkat-usa.org These methods are often efficient but require careful handling due to the toxicity of the phosgene-derived reagents. nih.gov

A variety of metal-based catalytic systems have been developed to improve the efficiency and selectivity of cyclic carbamate formation. These catalysts can activate the substrates under milder conditions than non-catalytic methods.

Silver Catalysts : Silver-catalyzed reactions have been shown to effectively incorporate carbon dioxide into propargylic amines to produce oxazolidinone derivatives. organic-chemistry.org The silver catalyst acts as a π-Lewis acid, activating the C≡C triple bond and facilitating the cyclization under mild conditions. organic-chemistry.org

Palladium Catalysts : Palladium-catalyzed methods are versatile for forming oxazolidinone rings. One approach involves the ring-opening cyclization of 2-vinylaziridines with CO2, which yields 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Another palladium-catalyzed process is the intramolecular aminohydroxylation, where an oxidative cleavage of an alkyl C-Pd bond by an oxidant like H2O2 leads to the formation of various heterocycles, including oxazolidinones. organic-chemistry.org

Other metals like copper and nickel have also been employed. A binuclear copper(I) complex, in combination with a base, catalyzes the synthesis of oxazolidinones from propargylic amines and CO2. organic-chemistry.org Nickel-catalyzed cycloadditions of aziridines with isocyanates can also produce the related iminooxazolidine derivatives. organic-chemistry.org

Table 2: Catalytic Systems for Oxazolidinone Synthesis

| Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Silver (Ag) | Propargylic amines, CO2 | Activates C≡C triple bond as a π-Lewis acid. | organic-chemistry.org |

| Palladium (Pd) | 2-Vinylaziridines, CO2 | Ring-opening cyclization with high selectivity. | organic-chemistry.org |

| Copper (Cu) | Propargylic amines, CO2 | Utilizes a binuclear copper(I) complex under mild conditions. | organic-chemistry.org |

| Cobalt (Co) | Alkenyl carbamates | Proceeds via transition-metal hydrogen atom transfer and radical-polar crossover. | organic-chemistry.org |

From Olefinic or Propargylic Substrates via Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing the five-membered oxazolidine ring from unsaturated precursors. rsc.orgepa.gov These methods often involve the reaction of a 1,3-dipole with a dipolarophile. For instance, a [3+2] cycloaddition between nonstabilized azomethine ylides (generated in situ) and various dipolarophiles can be used to build N-containing heterocycles. nih.gov The synthesis of oxazolidinones from propargylic amines and CO2, often catalyzed by metals like silver or copper, is another prominent example that proceeds via a carboxylative cyclization mechanism. rsc.orgorganic-chemistry.org These reactions are valuable for their ability to rapidly build molecular complexity. nih.gov

Intramolecular cyclization of functionalized olefinic substrates is an effective strategy for synthesizing oxazolidine rings. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives allows for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines. organic-chemistry.org This process involves the intramolecular insertion of both a carbon and a nitrogen atom across the olefin. Similarly, cobalt-catalyzed cyclization of alkenyl carbamates can provide five- and six-membered cyclic carbamates through a mechanism involving hydrogen atom transfer. organic-chemistry.org These methods highlight the utility of transition metal catalysis in facilitating complex ring-forming reactions. organic-chemistry.org

Intermolecular Oxyamination and Intramolecular Hydroamination Strategies

The formation of the 1,2-oxazolidine ring, also known as an isoxazolidine (B1194047), is a critical step in the synthesis of benzyl 1,2-oxazolidine-2-carboxylate. While direct intermolecular oxyamination strategies leading to this specific N-protected structure are not extensively documented, the principles of intramolecular hydroamination of appropriately substituted carbamates offer a viable pathway.

Intramolecular hydroamination typically involves the cyclization of an unsaturated amino alcohol derivative. For the synthesis of benzyl oxazolidine carbamates, this would entail the cyclization of an O-alkenyl carbamate. Gold-catalyzed intramolecular hydroamination has been successfully applied to the synthesis of related oxazolidinone derivatives from N-aryl-O-propargyl carbamates, proceeding via a 5-exo-dig cyclization. A similar strategy could theoretically be adapted for the synthesis of 1,2-oxazolidines. Furthermore, palladium-catalyzed cycloisomerization of propargylic carbamates represents another efficient method for constructing the oxazolidinone ring, which shares mechanistic features applicable to isoxazolidine synthesis.

A prevalent and highly effective method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene. This reaction forms the core of many synthetic routes to isoxazolidine derivatives. To obtain the target compound, a nitrone bearing an N-benzyloxycarbonyl group or a precursor that can be readily converted to it would be required. The reaction of C,N-diarylnitrones with electron-deficient olefins, often catalyzed by transition metals like Nickel(II), proceeds with high regioselectivity and yield to produce substituted isoxazolidines. While these examples typically feature N-aryl or N-alkyl substitution, the fundamental principle of 1,3-dipolar cycloaddition is central to the formation of the 1,2-oxazolidine skeleton.

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of benzyl oxazolidine carbamates, a one-pot approach could involve the in-situ formation of a key intermediate followed by its cyclization.

An efficient, catalyst-free one-pot synthesis of N-benzyloxazolidinone derivatives has been developed through the reaction of N-benzyl-β-amino alcohol derivatives with N,N'-carbonyldiimidazole (CDI) in DMSO. nih.govmdpi.com This method provides good to excellent yields and avoids the use of hazardous reagents. Although this procedure yields the isomeric 1,3-oxazolidin-2-one, it highlights the potential for one-pot strategies in the synthesis of related heterocyclic carbamates.

Another relevant one-pot procedure involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI), which yields both oxazolidinones and five-membered cyclic carbonates. researchgate.net This reaction proceeds under mild conditions without the need for a catalyst. The adaptability of such a cycloaddition-cyclization sequence could be explored for the synthesis of 1,2-oxazolidine systems from appropriate starting materials.

Furthermore, a one-pot protocol combining asymmetric aldol (B89426) addition and a modified Curtius rearrangement has been reported for the synthesis of 4,5-disubstituted oxazolidin-2-ones. This strategy allows for the direct conversion of chiral imides to cyclic carbamates without the isolation of reactive intermediates. chesci.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are inefficient under conventional heating.

The application of microwave irradiation has been shown to significantly enhance the efficiency of synthesizing oxazolidinone derivatives. For instance, a one-pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one from benzylamine, carbonate salts, and epichlorohydrin has been reported to reduce reaction times from over 12 hours to as little as 30 minutes, with improved yields. nih.gov

Microwave technology has also been successfully employed in the 1,3-dipolar cycloaddition reactions to form isoxazolidine and isoxazoline (B3343090) derivatives. The synthesis of isoxazolidin-5-carboxylates via microwave-assisted 1,3-dipolar cycloaddition of aldonitrones with methacrylate (B99206) esters proceeds efficiently. researchgate.net This demonstrates the potential of microwave heating to facilitate the key ring-forming step in the synthesis of the target compound.

Incorporation of the Benzyl Moiety

The introduction of the benzyl group, either as a direct substituent on the nitrogen atom or as part of the benzyl carbamate ester, is a crucial aspect of the synthesis of the target compound.

Strategies for N-Benzylation within the Oxazolidine Scaffold

N-alkylation of a pre-formed oxazolidine or isoxazolidine ring is a common strategy for introducing substituents on the nitrogen atom. The alkylation of oxazolidin-2-one with sodium hydride and benzyl bromide in THF has been shown to selectively yield the N-benzyl product over the O-alkylated isomer. nih.gov This approach could be adapted for the N-benzylation of a parent 1,2-oxazolidine ring, which could then be further functionalized.

Synthesis of Benzyl Esters of Oxazolidine Carboxylic Acids

The "benzyl...carboxylate" part of the target compound's name indicates a benzyl ester of a carboxylic acid derivative of the 1,2-oxazolidine ring. The formation of this benzyl ester can be achieved through several standard esterification methods.

A common approach involves the reaction of a carboxylic acid with benzyl bromide in the presence of a base such as sodium bicarbonate. rsc.org This method is effective for a range of α,β-unsaturated carboxylic acids and could be applied to an isoxazolidine-2-carboxylic acid intermediate. Alternatively, the reaction of carboxylic acids with 2-benzyloxypyridine and methyl triflate provides a neutral method for the formation of benzyl esters. mdpi.com Direct benzylation of carboxylic acids with toluene (B28343) via palladium-catalyzed C-H acyloxylation also represents an atom-economical route to benzyl esters.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, and its introduction is a key step in forming the target compound. total-synthesis.com The protection is typically carried out using benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com This reaction converts a primary or secondary amine, such as the nitrogen atom in a pre-formed isoxazolidine ring, into a benzyl carbamate.

Stereoselective Synthesis and Chiral Applications

Role of Oxazolidinones as Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer. wikipedia.org Among the most successful and widely used are the oxazolidinones, often referred to as Evans' auxiliaries. These compounds are valued because they are readily available from common amino acids, can be easily attached to and removed from a substrate, and reliably induce high levels of stereoselectivity in a variety of chemical reactions. wikipedia.orgingentaconnect.com The rigid structure of the oxazolidinone ring and the steric hindrance provided by its substituent (e.g., a benzyl (B1604629) or isopropyl group at the C4 position) effectively block one face of the enolate derived from an attached N-acyl group, forcing an incoming electrophile to approach from the less hindered face. ingentaconnect.com This mechanism provides excellent control over the formation of new stereocenters.

The primary function of a chiral oxazolidinone auxiliary is to create a diastereomeric relationship between the auxiliary's stereocenter(s) and the new stereocenter being formed. acs.org By converting a prochiral substrate into a chiral molecule (by attaching the auxiliary), subsequent reactions generate diastereomers, which have different physical properties and energy levels. The chiral scaffold creates a sterically and electronically biased environment that favors the formation of one diastereomer over the other. acs.org For instance, in the aldol (B89426) reaction of an N-acetyl thiazolidinethione with a chiral aldehyde, the stereoselectivity is primarily dictated by the chiral auxiliary (the reagent) rather than the existing stereocenter in the aldehyde (the substrate). acs.org This high level of reagent-controlled stereoselectivity makes oxazolidinone-mediated reactions predictable and reliable for constructing complex molecules with multiple stereocenters.

Oxazolidinone auxiliaries have been effectively utilized for the stereoselective formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be O, N, Br, F, etc.) bonds. Their efficiency in asymmetric C-C bond formation has been extensively studied and is considered a benchmark in the field. northwestern.edu This strategy is a cornerstone in the total synthesis of numerous biologically active natural products. rsc.org The predictable stereocontrol offered by these auxiliaries is so reliable that they are often the method of choice during the early phases of drug discovery and development. wikipedia.orgrsc.org The high degree of asymmetric induction is often attributed to the rigid chelation of the N-acyloxazolidinone with metal ions, which, combined with the steric bulk of the C4-substituent, effectively shields one face of the enolate. ingentaconnect.com

The utility of oxazolidinone auxiliaries is most prominent in three major classes of stereoselective reactions: alkylation, aldol additions, and cycloadditions.

Alkylation Reactions: The enolates derived from N-acyloxazolidinones can be alkylated with high diastereoselectivity. This method has proven to be a successful key step in the total synthesis of various natural products. rsc.org

Aldol Reactions: Asymmetric aldol reactions using oxazolidinone auxiliaries are among the most powerful synthetic tools for C-C bond formation. northwestern.edu The boron or titanium enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with exceptional diastereofacial selectivity. wikipedia.orgresearchgate.net This allows for the simultaneous creation of two contiguous stereocenters. wikipedia.org

Cycloaddition Reactions: Chiral α,β-unsaturated N-acyloxazolidinones participate in Diels-Alder reactions, exhibiting excellent stereocontrol to form cyclic products. researchgate.netsigmaaldrich.com

| Reaction Type | Electrophile | Auxiliary | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield | Reference |

| Aldol Addition | Benzaldehyde | (S)-N-propionyl-4-isopropyloxazolidinone (Titanium enolate) | >99% d.e. | 80% | researchgate.netsigmaaldrich.com |

| Alkylation | Benzyl bromide | (4R,5S)-4-methyl-5-phenyloxazolidinone | 99% d.e. | 90% | sigmaaldrich.com |

| Diels-Alder | Cyclopentadiene | N-acryloyl-(4S)-4-benzyloxazolidinone | endo/exo: 50/1, >99% e.e. | 69% | sigmaaldrich.com |

| Michael Addition | Methyl acrylate | N-cinnamoyl oxazolidinone | 95% d.e. | 67% | sigmaaldrich.com |

Enantioselective Synthesis of Benzyl-Substituted Oxazolidine (B1195125) Carbamates

While chiral auxiliaries are used to induce chirality, the synthesis of the chiral oxazolidinone ring itself is a critical first step. Enantioselective methods are employed to produce optically active oxazolidinones, such as those with benzyl substitutions, which can then be used as auxiliaries or as key structural motifs in bioactive molecules.

Chiral catalysts can mediate the formation of the oxazolidinone ring with high enantioselectivity. One approach involves the asymmetric bromocyclization of carbamic acids, which are generated in situ from allylamines and carbon dioxide. rsc.org Using a chiral bifunctional selenide (B1212193) catalyst derived from BINOL, this CO2 utilization reaction produces chiral 2-oxazolidinone (B127357) products with good enantioselectivities. rsc.org

Another powerful method is the photochemical Norrish Type II reaction. In a recent development, a chiral N,N'-dioxide/metal complex catalyst was used to achieve the asymmetric cyclization of aryl α-oxoamides under visible light. chinesechemsoc.org This process proceeds via an enantioselective protonation of an enol intermediate, yielding trans-oxazolidin-4-ones in high yields and enantiomeric excess. These can then be converted to the corresponding cis-isomers. chinesechemsoc.org Biocatalysis also offers an efficient route; engineered myoglobin-based catalysts can perform intramolecular C(sp³)–H amination of carbamate (B1207046) precursors to form enantioenriched oxazolidinones with broad substrate scope and high enantioselectivity. chemrxiv.org

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Yield | Reference |

| Asymmetric Bromocyclization | BINOL-derived selenide | Allylamine + CO₂ | Good | - | rsc.org |

| Norrish Type II Cyclization | Chiral N,N'-dioxide/Zn(BF₄)₂ | Aryl α-oxoamide | up to 98% e.e. | up to 98% | chinesechemsoc.org |

| Biocatalytic C-H Amination | Engineered Myoglobin | Benzylic Carbamate | >99:1 e.r. | 85% | chemrxiv.org |

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This method has been successfully applied to the synthesis of enantiopure 2-oxazolidinones. nih.gov

A notable example is the catalytic, enantioselective N-acylation of racemic 2-oxazolidinones. nih.gov Using a chiral aminopyridine-based catalyst, one enantiomer of the oxazolidinone is acylated much faster than the other. This allows for the separation of the slower-reacting, unacylated enantiomer from the faster-reacting, acylated one, both in high enantiomeric purity. bohrium.com Selectivity factors (s), which represent the ratio of the reaction rates for the two enantiomers, have been reported to be outstanding in these systems. nih.govbohrium.com Lipase-catalyzed kinetic resolutions have also been described for producing enantioenriched oxazolidinone derivatives. researchgate.net

Retention of Configuration in Transformation Reactions

The chiral centers within the benzyl 1,2-oxazolidine-2-carboxylate ring system serve as valuable stereochemical controllers in a variety of chemical transformations. A key feature of these reactions is the ability to transfer the existing chirality of the oxazolidine to a new product, often with a high degree of stereochemical fidelity. This retention of configuration is crucial for the synthesis of enantiomerically pure molecules, which are highly sought after in pharmaceutical and materials science.

Research has demonstrated that the 1,2-oxazolidine ring can be opened or transformed under specific conditions, leading to the formation of complex chiral molecules where the original stereochemistry is preserved. bioorg.orgsemanticscholar.org This process is particularly valuable in the synthesis of chiral amino alcohols and other functionalized acyclic compounds.

The efficiency of this stereochemical retention is highlighted in the transformation of various C-2 substituted aziridines into their corresponding 5-substituted chiral 2-oxazolidinones, which consistently proceed in high yields. bioorg.org

| Entry | Starting Aziridine (Substituent at C-2) | Product Oxazolidinone (Substituent at C-5) | Yield (%) | Stereochemistry |

|---|---|---|---|---|

| 1 | -CO2Et (R-configuration) | -CO2Et (R-configuration) | 92 | Retention |

| 2 | -CO-menthyl (R-configuration) | -CO-menthyl (R-configuration) | 95 | Retention |

| 3 | -CO-menthyl (S-configuration) | -CO-menthyl (S-configuration) | 94 | Retention |

| 4 | -CO-Ph | -CO-Ph | 91 | Retention |

| 5 | -CO-CH3 | -CO-CH3 | 94 | Retention |

Similarly, decarboxylative ring-opening reactions of 2-oxazolidinones have been shown to proceed with complete preservation of the stereochemical integrity of the starting material. semanticscholar.org For example, the reaction of chiral oxazolidinones with diaryl diselenides to form β-selenoamines occurs with full retention of configuration, as confirmed by chiral HPLC analysis. This method provides a modular and efficient route to valuable β-chalcogen amines. semanticscholar.org

Another significant application is the acid-catalyzed ring-opening of oxazolidinone-fused aziridines using alcohols. This transformation provides a stereocontrolled pathway to synthesize 2-amino ethers. The stereochemical outcome is consistent with a mechanism that involves an inversion of configuration, following an SN2-like pathway. nih.gov The high diastereoselectivity observed in these reactions underscores the utility of the oxazolidine template in directing the formation of new stereocenters. nih.gov

The ability to control and retain stereochemistry during these transformations makes this compound and related structures powerful intermediates in asymmetric synthesis. They act as chiral building blocks, enabling the construction of complex molecules with defined three-dimensional structures. rsc.orgmdpi.com

Reactivity and Reaction Mechanisms

General Reactivity of Cyclic Carbamates and Oxazolidinones

Cyclic carbamates, including oxazolidinones, are versatile intermediates in organic synthesis. Their reactivity is characterized by the electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions.

The 1,2-oxazolidine ring, being a strained heterocycle, is susceptible to nucleophilic attack, leading to ring-opening. This reactivity provides a pathway to various functionalized β-amino alcohol derivatives. The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern on the ring. While specific studies on Benzyl (B1604629) 1,2-oxazolidine-2-carboxylate are limited, the general principles of nucleophilic ring-opening of N-protected oxazolidines can be applied. For instance, nucleophiles can attack the carbon adjacent to the oxygen (C5) or the carbon adjacent to the nitrogen (C3). Acidic conditions can activate the ring by protonating the oxygen or nitrogen atom, facilitating nucleophilic attack.

Common nucleophiles that can induce ring-opening include hydrides (e.g., from LiAlH₄), organometallics (e.g., Grignard reagents, organocuprates), and heteroatomic nucleophiles like amines and thiols. The reaction with strong reducing agents like lithium aluminum hydride typically leads to the corresponding N-methyl amino alcohol after cleavage of the carbamate (B1207046) and reduction of the resulting carbonyl.

The oxazolidine (B1195125) scaffold of Benzyl 1,2-oxazolidine-2-carboxylate can be a template for various functional group transformations, assuming the ring remains intact. If the ring bears substituents, these can be chemically modified. For example, a hydroxymethyl group at C5 could be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution.

The nitrogen of the carbamate, once deprotected, can also undergo a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functionalities.

Mechanistic Investigations of Formation Reactions

The synthesis of oxazolidinones, including the 1,2-isomer, has been the subject of mechanistic studies to understand the reaction pathways and stereochemical outcomes. A common route to N-protected 1,2-oxazolidines involves the cyclization of β-amino alcohols.

The formation of the oxazolidinone ring from a β-amino alcohol and a carbonyl source is often catalyzed. In the context of forming a carbamate like this compound, the cyclization of an N-Cbz protected β-amino alcohol is a key step. This intramolecular cyclization can be promoted by bases, which deprotonate the hydroxyl group, increasing its nucleophilicity to attack the carbamate carbonyl.

Alternatively, acid catalysis can be employed to activate the carbonyl group of the carbamate, making it more electrophilic for the intramolecular attack by the hydroxyl group. Computational studies on similar systems have shown that the reaction can proceed through a concerted or stepwise mechanism depending on the specific substrate and reaction conditions. For instance, the cyclization of epoxy carbamates to form oxazolidinones has been shown to proceed via an acid-mediated epoxide ring-opening followed by an intramolecular attack of the carbamate oxygen. researchgate.net

A catalyst-free approach for the synthesis of N-benzyloxazolidinones from N-benzyl-β-amino alcohol derivatives using N,N'-Carbonyldiimidazole (CDI) in DMSO has also been developed, highlighting the role of the reagent in facilitating the cyclization. derpharmachemica.com

| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-benzyl-β-amino alcohol | CDI | DCM | RT | 15 | 30 |

| 2 | N-benzyl-β-amino alcohol | CDI | DCM | RT | 24 | 30 |

| 3 | N-benzyl-β-amino alcohol | CDI | DCM | 40 | 15 | 30 |

| 4 | N-benzyl-β-amino alcohol | CDI | DMSO | RT | 2-3 | 92 |

Table 1: Synthesis of N-benzyloxazolidinone derivatives via one-pot reaction of N-benzyl-β-amino alcohol and CDI. derpharmachemica.comd-nb.info

Mechanistic studies, often supported by computational chemistry, have provided insights into the transition states and intermediates involved in oxazolidinone formation. For the intramolecular cyclization of N-Cbz-protected β-amino alcohols, a six-membered transition state is often proposed for the base-catalyzed reaction, leading to the formation of the five-membered oxazolidinone ring and release of the benzylic alkoxide.

In the acid-catalyzed cyclization of epoxy carbamates, a protonated epoxide intermediate is formed, which is then attacked by the carbamate oxygen. researchgate.net Theoretical calculations have been employed to determine the activation energies for different pathways and to explain the observed regioselectivity in the ring-opening of unsymmetrical epoxides. nih.gov Spectroscopic techniques such as in-situ IR and NMR spectroscopy can be utilized to detect and characterize transient intermediates in these reactions, although specific studies on this compound are not widely reported.

Cleavage and Deprotection Strategies for Benzyl Carbamates

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of conditions and its susceptibility to specific cleavage methods. The removal of the Cbz group from the 1,2-oxazolidine ring is a crucial step in many synthetic applications, unmasking the nitrogen for further functionalization.

The most common method for Cbz deprotection is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds via the cleavage of the benzyl C-O bond, releasing toluene (B28343) and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. The efficiency of this process can be influenced by the presence of other functional groups in the molecule. For instance, the presence of sulfur-containing groups can poison the catalyst.

Alternative methods for Cbz cleavage that avoid the use of hydrogen gas include transfer hydrogenolysis, where a hydrogen donor such as ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) is used in the presence of a palladium catalyst. organic-chemistry.org Lewis acids, such as AlCl₃ in a fluorinated solvent, have also been reported to effectively deprotect N-Cbz groups. semanticscholar.org Additionally, radical cleavage methods have been developed for the deprotection of N-Cbz derivatives. researchgate.net A newer method involves the use of low-carbon alcohols like methanol (B129727) or ethanol (B145695) as deprotecting reagents, which can be effective for certain heterocyclic compounds. eurekaselect.com

| Entry | Substrate | Reagents | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Cbz-amine | 10% Pd-C, NaBH₄ (4 equiv) | Methanol | 5 min | 98 |

| 2 | N-Cbz-phenylalanine | 10% Pd-C, NaBH₄ (4 equiv) | Methanol | 5 min | 96 |

| 3 | N-Cbz-imidazole | Methanol | - | - | Effective |

| 4 | N-Cbz-pyrazole | Ethanol | - | - | Effective |

| 5 | N-Cbz-amine | AlCl₃, HFIP | - | - | Good |

Table 2: Selected Conditions for the Deprotection of N-Cbz Protected Compounds. semanticscholar.orgeurekaselect.comcapes.gov.br

Catalytic Hydrogenolysis Methods

Catalytic hydrogenolysis is the most common and often preferred method for the cleavage of the N-Cbz group due to its mild conditions and clean reaction profile. This method involves the reductive cleavage of the carbon-oxygen bond of the benzyl group.

The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). researchgate.netfujifilm.com The process requires a source of hydrogen, which can be supplied as hydrogen gas (H₂) or generated in situ through catalytic transfer hydrogenation from donors like ammonium formate, sodium borohydride, or cyclohexadiene. researchgate.netresearchgate.netorganic-chemistry.org

The mechanism of hydrogenolysis involves the oxidative addition of the benzylic C-O bond to the surface of the palladium catalyst. This is followed by hydrogenolysis, where hydrogen atoms adsorbed on the catalyst surface cleave the activated bond, liberating the unstable carbamic acid intermediate and toluene. The carbamic acid spontaneously decarboxylates to yield the deprotected secondary amine of the oxazolidinone ring and carbon dioxide. researchgate.net This process is generally efficient and proceeds in high yields. researchgate.net

Key features of catalytic hydrogenolysis for deprotecting this compound include:

High Efficiency: Reactions are often rapid and proceed to completion. researchgate.net

Mild Conditions: The reaction is typically performed at room temperature and atmospheric pressure, which preserves most other functional groups. fujifilm.com

Chemoselectivity: While generally mild, selectivity can be an issue with molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups. researchgate.net However, catalyst systems can sometimes be modified to enhance selectivity. fujifilm.comnih.gov

| Catalyst System | Hydrogen Source | Typical Solvent | Key Advantages |

|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Standard, highly effective, clean byproducts (toluene, CO₂). |

| 10% Pd/C | Sodium Borohydride (NaBH₄) | Methanol | Avoids the use of a hydrogen gas cylinder, rapid conversion. researchgate.net |

| 20% Pd(OH)₂/C (Pearlman's catalyst) | H₂ (gas) | Ethanol | Often more effective for stubborn hydrogenolyses and less prone to catalyst poisoning. |

| Pd/C | Ammonium Formate | Methanol | Common transfer hydrogenation method, avoids pressurized H₂. |

Lewis Acid-Mediated Deprotection

Deprotection of the N-Cbz group can also be achieved under non-reductive conditions using Lewis acids. This approach is particularly valuable when the substrate contains functional groups that are sensitive to hydrogenation, such as double or triple bonds.

Lewis acids activate the carbamate group by coordinating to the carbonyl oxygen, which weakens the benzylic carbon-oxygen bond and facilitates its cleavage. acsgcipr.org A variety of Lewis acids can effect this transformation, with trimethylsilyl (B98337) iodide (TMSI) being a classic and potent reagent for this purpose. researchgate.netchemistryviews.org The reaction with TMSI proceeds via the formation of a silyl (B83357) carbamate intermediate, which is then cleaved to release the amine.

Other Lewis acids, such as aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂), have also been employed for the deprotection of carbamates. acsgcipr.orgsemanticscholar.org The reaction mechanism involves the formation of a carbocationic intermediate from the benzyl group, which is then trapped. The choice of solvent can be critical; for instance, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to enhance the effectiveness of AlCl₃. semanticscholar.org

| Lewis Acid Reagent | Typical Solvent | Mechanism Highlights | Applicability Notes |

|---|---|---|---|

| Trimethylsilyl iodide (TMSI) | Dichloromethane (B109758), Chloroform | Silyl group attacks the carbonyl oxygen, followed by iodide-mediated cleavage of the benzyl group. researchgate.net | Effective but the reagent can be harsh; suitable for substrates intolerant of reduction. chemistryviews.org |

| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Coordination of AlCl₃ to the carbonyl oxygen facilitates benzyl cation departure. semanticscholar.org | Offers good functional group tolerance for reducible groups. semanticscholar.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | Activates the carbamate for cleavage, often used in complex molecule synthesis. | Reaction conditions may require careful optimization. |

| Zinc Bromide (ZnBr₂) | Dichloromethane | A milder Lewis acid that can offer selectivity in the presence of other acid-labile groups. acsgcipr.org | May require higher temperatures or longer reaction times compared to stronger Lewis acids. |

Nucleophilic Deprotection Methods

An alternative strategy for cleaving the this compound is through nucleophilic attack. This method is advantageous for substrates that are sensitive to both standard hydrogenolysis and strong Lewis acids. chemistryviews.org

A notable example involves the use of 2-mercaptoethanol (B42355) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). chemistryviews.org The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the thiolate, generated in situ, attacks the benzylic carbon of the Cbz group. This displaces the carbamate, which then decomposes to the free amine and carbon dioxide.

This protocol demonstrates excellent functional group tolerance, leaving sensitive functionalities intact. It is particularly superior for substrates containing sulfur, which can poison palladium catalysts used in hydrogenolysis. chemistryviews.org The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).

| Nucleophile/Base System | Solvent | Temperature | Mechanism and Advantages |

|---|---|---|---|

| 2-Mercaptoethanol / K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 °C | Sɴ2 attack by the thiolate on the benzylic carbon. Tolerant of sulfur-containing groups and other functionalities sensitive to reduction or strong acids. chemistryviews.org |

| Sodium thiophenoxide (NaSPh) | Dimethylformamide (DMF) | Room Temperature to 50 °C | A classic, potent nucleophile for cleaving benzyl and methyl esters and carbamates. |

| Lithium Hydroperoxide (LiOOH) | Tetrahydrofuran/Water | 0 °C to Room Temperature | Used for cleaving N-acyl oxazolidinones (exocyclic cleavage) while preserving the oxazolidinone ring, suggesting applicability to carbamate cleavage. researchgate.net |

Derivatization and Scaffold Modifications

Synthesis of Substituted Benzyl (B1604629) Oxazolidine (B1195125) Carbamates

The synthesis of substituted benzyl oxazolidine carbamates can be achieved through various methods, often involving a one-pot operation for efficiency. One common approach involves the reaction of allylic alcohols with triphosgene (B27547) and a base like potassium carbonate, followed by the introduction of a chiral oxazolidine. nih.gov This method yields a range of carbamate (B1207046) derivatives. nih.gov

For instance, the synthesis of various alkenyl-(S)-4-isopropyl carbamates is carried out by reacting different allylic alcohols with triphosgene and K2CO3 in toluene (B28343). The resulting chloro carbonate is then reacted with (S)-4-isopropyl oxazolidine in the presence of Na2CO3 in dichloromethane (B109758) to produce the desired carbamate derivatives in good yields. nih.gov The substrate scope is broad, allowing for various substitutions on the alkenyl group. nih.gov

Another strategy involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates. nih.gov Deprotonation of chiral 2-alkenyl oxazolidine carbamates with sec-butyllithium (B1581126) leads to a rearrangement that provides α-hydroxy amides with high diastereoselectivity. nih.gov This reaction has been explored with a variety of 2-alkenyl and benzyl oxazolidine carbamates. nih.gov

Table 1: Synthesis of Alkenyl-(S)-4-isopropyl Carbamates

| Entry | Allylic Alcohol Substrate | Resulting Carbamate | Yield |

|---|---|---|---|

| 1 | Allyl alcohol | 11a | Good |

| 2 | Crotyl alcohol | 11b | Good |

| 3 | Methallyl alcohol | 11c | Good |

| 4 | 2-Hexenyl alcohol | 11d | Good |

| 5 | Cyclohexylallyl alcohol | 11e | Good |

| 6 | t-Butylallyl alcohol | 11f | Reduced |

| 7 | 2-Methyl-2-butenyl alcohol | 11g | Good |

Data sourced from research on asymmetric 1,2-carbamoyl rearrangement of chiral alkenyl carbamates. nih.gov

Modifications at Different Ring Positions and Heteroatoms

The oxazolidine scaffold allows for modifications at its various ring positions, enabling the synthesis of a wide array of derivatives. The C5 side chain of the oxazolidinone ring, which is closely related to benzyl 1,2-oxazolidine-2-carboxylate, is a common site for modification to optimize biological activity. nih.gov The structure-activity relationship (SAR) studies often focus on substitutions at this position. nih.gov

Ring-opening reactions provide another avenue for modification. Treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents results in the formation of tertiary carboxylic amides. researchgate.net This reaction proceeds by the organomagnesium species attacking the carbonyl group, which promotes the opening of the oxazolidinone ring. researchgate.net This method is versatile, accommodating various substituents at the 4-position (such as phenyl, benzyl, or isopropyl) and on the nitrogen atom (methyl, benzyl, or p-methoxybenzyl). researchgate.net A range of Grignard reagents, including allyl, benzyl, alkyl, and phenyl magnesium halides, have been used successfully in this transformation. researchgate.net

Furthermore, the oxazolidin-2-one ring is utilized as a chiral auxiliary to guide stereocontrolled bond formations. researchgate.net This includes stereoselective alkylations, cycloadditions, and aldol (B89426) reactions, which inherently modify the substituents attached to the core ring structure. researchgate.net

Formation of Analogues and Related Heterocycles (e.g., Thiazolidinones, Oxazolidinethiones)

The this compound scaffold can be converted into various analogues and related heterocycles, significantly expanding its chemical diversity. Key among these are oxazolidinethiones and thiazolidinones.

Oxazolidinethiones: The synthesis of oxazolidine-2-thiones can be achieved from β-aminoalcohols using carbon disulfide (CS2). researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to conventional heating methods. researchgate.net For example, treating β-aminoalcohols with CS2 and potassium carbonate in ethanol (B145695) at 50°C under microwave irradiation efficiently produces oxazolidine-2-thiones. researchgate.net

Thiazolidinones and Thiazolidine-2-thiones: The formation of 4-thiazolidinone (B1220212) derivatives can be accomplished through the cyclocondensation of Schiff bases with mercaptoacetic acid. chemmethod.comnih.gov This multi-step synthesis often begins with the formation of a Schiff base from a hydrazide and an aromatic aldehyde, which is then cyclized. chemmethod.com Another route involves the reaction of substituted anilines, benzaldehydes, and thioglycolic acid. nih.gov

The conversion of oxazolidine-2-thiones to thiazolidine-2-thiones has also been reported. researchgate.net Additionally, the synthesis of thiazolidine-2-thiones can be achieved directly from secondary β-amino alcohols in the presence of carbon disulfide, promoted by an electrogenerated base (EGB). researchgate.net

Table 2: Synthesis of Heterocyclic Analogues

| Target Heterocycle | Starting Material | Key Reagents | Methodology |

|---|---|---|---|

| Oxazolidine-2-thione | β-aminoalcohol | Carbon Disulfide (CS2), K2CO3 | Microwave-assisted synthesis researchgate.net |

| 4-Thiazolidinone | Schiff Base | Mercaptoacetic acid | Cyclocondensation chemmethod.comnih.gov |

| Thiazolidine-2-thione | Secondary β-amino alcohol | Carbon Disulfide (CS2) | Reaction with Electrogenerated Base (EGB) researchgate.net |

Data compiled from various synthetic methodologies for heterocyclic compounds. researchgate.netchemmethod.comnih.gov

These derivatization strategies highlight the chemical tractability of the this compound core, allowing for systematic modifications to generate libraries of related compounds for further investigation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules. For derivatives of oxazolidine (B1195125) and benzyl (B1604629) carboxylates, DFT has been employed to explore various aspects of their chemistry.

Mechanistic Pathway Elucidation through DFT Calculations

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For instance, in studies of related oxazolidinone compounds, DFT has been used to investigate the stereochemical outcomes of synthetic routes by calculating the activation energies of different reaction pathways. A similar approach for Benzyl 1,2-oxazolidine-2-carboxylate could illuminate the mechanisms of its formation or its participation in subsequent reactions, identifying key transition states and intermediates.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is crucial to its function and reactivity. The oxazolidine ring can adopt various conformations, such as envelope and twisted forms, as observed in related structures. DFT calculations can be used to determine the relative energies of different conformers of this compound, identifying the most stable geometries. Such studies on analogous compounds have revealed the influence of substituents on the puckering of the oxazolidine ring and the orientation of appended groups. For example, in a study of a quinoline-substituted oxazolidine, the oxazolidine ring was found to adopt an envelope conformation.

Prediction of Reactivity and Regioselectivity

DFT-based reactivity descriptors can predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of reactions. While specific studies on this compound are lacking, research on similar heterocyclic systems demonstrates the utility of these methods. By analyzing the distribution of electron density and orbital energies, one could predict how this molecule would behave in various chemical transformations.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive behavior. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. In studies of compounds containing carbonyl groups, MEP analysis consistently shows a region of negative electrostatic potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor and a site for interaction with electrophiles. For this compound, an MEP analysis would likely highlight the negative potential around the carbonyl oxygen of the carboxylate group and the oxygen atom within the oxazolidine ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are key to understanding chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap is generally associated with higher chemical reactivity and lower kinetic stability.

For various organic molecules, including those with benzyl and oxazolidine moieties, FMO analysis has been used to rationalize their reactivity in cycloaddition reactions and other transformations. A typical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict the molecule's behavior as an electron donor or acceptor.

Below is a representative data table illustrating the kind of information that would be generated from a DFT study on a molecule, based on findings for related compounds.

| Computational Parameter | Representative Value (for a related oxazolidinone derivative) | Significance |

| HOMO Energy | -6.3166 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -2.2847 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0319 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Advanced Synthetic Strategies and Future Directions

Utilization as Building Blocks in Complex Molecule Synthesis

The rigid, chiral scaffold of the oxazolidine (B1195125) ring makes it an excellent building block for asymmetric synthesis. These heterocycles serve as key intermediates in the construction of a wide array of complex and biologically active molecules.

One notable application is in the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates. This method facilitates the production of α-hydroxy amides with high diastereoselectivity. nih.gov The process involves the deprotonation of chiral 2-alkenyl oxazolidine carbamates, leading to a rearrangement that yields the desired α-hydroxy amide derivatives. nih.gov The chiral oxazolidine ring can later be hydrolytically removed to provide optically active α-hydroxy acids. nih.gov

Furthermore, N-aryl-oxazolidinones, a closely related class of compounds, are integral to the synthesis of important pharmaceuticals. Methodologies have been developed for the enantiospecific synthesis of bioactive compounds such as DuP 721 and toloxatone, starting from N-aryl-carbamates and enantiopure epichlorohydrin (B41342). arkat-usa.org Similarly, the oxazolidin-2-one motif is a crucial component in the total synthesis of natural products like (-)-cytoxazone, where it can be efficiently constructed using an asymmetric aldol (B89426) and a modified Curtius reaction sequence. nih.gov

The transformation of enantiomerically pure 2-functionalized aziridines provides a direct, one-pot route to 5-functionalized oxazolidin-2-ones. This strategy, which proceeds with retention of configuration, highlights the utility of these compounds as versatile three-carbon chiral building blocks for creating diverse and functionalized molecules. bioorg.org

| Oxazolidine Precursor Type | Synthetic Strategy | Resulting Complex Molecule/Intermediate | Key Advantage |

|---|---|---|---|

| Chiral 2-Alkenyl Oxazolidine Carbamate (B1207046) | Asymmetric 1,2-Carbamoyl Rearrangement | α-Hydroxy Amides, Optically Active α-Hydroxy Acids | Excellent Diastereoselectivity nih.gov |

| N-Aryl-Carbamates | Reaction with Enantiopure Epichlorohydrin | Bioactive N-aryl-oxazolidinones (e.g., DuP 721, Toloxatone) | Enantiospecific Synthesis arkat-usa.org |

| Chiral Aziridines | Regioselective Ring-Opening and Intramolecular Cyclization | 5-Functionalized Oxazolidin-2-ones | Stereospecific One-Pot Transformation bioorg.org |

| β-Hydroxy Carboxylic Acids | Asymmetric Aldol / Modified Curtius Reaction | 4,5-Disubstituted Oxazolidin-2-ones (e.g., (-)-Cytoxazone) | Concise, Efficient Access to Building Blocks nih.gov |

Green Chemistry Approaches in Oxazolidine Carbamate Synthesis

In alignment with the principles of green chemistry, significant efforts have been directed toward developing more sustainable methods for synthesizing carbamates, including oxazolidine structures. A primary focus has been the utilization of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source, replacing hazardous reagents like phosgene (B1210022). psu.edursc.org

Basic catalysts have proven effective in converting a variety of amines and alcohols with CO2 to produce the corresponding carbamates in good yields under mild conditions (e.g., 2.5 MPa CO2). psu.edursc.org This halogen-free approach starts from cheap and readily available reagents. rsc.org

Other green methodologies being explored include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Solvent-free conditions: Performing reactions without a solvent, or "neat," minimizes waste and eliminates the environmental impact associated with solvent production and disposal. mdpi.com

Heterogeneous catalysis: The use of solid catalysts, such as cerium(IV) oxide (CeO2), simplifies product purification and allows for catalyst recycling. CeO2 has been shown to be an effective and reusable catalyst for synthesizing cyclic ureas (imidazolidinones) from ethylenediamine (B42938) carbamate, a process closely related to oxazolidine synthesis. nih.gov

| Green Chemistry Approach | Description | Key Advantage(s) | Reference Example |

|---|---|---|---|

| CO2 as a C1 Source | Utilizes carbon dioxide as a replacement for toxic reagents like phosgene in carbamate formation. | Non-toxic, renewable, abundant, atom-economical. psu.edu | Basic-catalyzed synthesis of various carbamates from amines, alcohols, and CO2. rsc.org |

| Heterogeneous Catalysis | Employs a solid-phase catalyst that is easily separated from the reaction mixture. | Facilitates product purification, allows for catalyst recycling. | CeO2-catalyzed synthesis of 2-imidazolidinone. nih.gov |

| Microwave Irradiation | Uses microwave energy to heat the reaction, often leading to faster reaction rates. | Reduced reaction times, higher yields, lower solvent volume. mdpi.com | Synthesis of various heterocyclic compounds. mdpi.com |

| Solvent-Free Synthesis | Conducts the reaction in the absence of a solvent medium. | Reduced waste, minimal environmental impact from solvents. mdpi.com | Mechanochemical grinding for N-substituted amine synthesis. mdpi.com |

Expanding Substrate Scope and Functional Group Tolerance

A critical goal in synthetic methodology is the development of robust reactions that are applicable to a wide range of starting materials and are tolerant of various functional groups. Research in oxazolidine carbamate synthesis has made significant strides in this area.

Studies have demonstrated that synthetic methods can accommodate a broad variety of amines and alcohols, including both linear and branched aliphatic amines, for carbamate formation. psu.edu The asymmetric 1,2-carbamoyl rearrangement has been successfully applied to a variety of 2-alkenyl and benzyl (B1604629) oxazolidine carbamates, showcasing the versatility of the reaction. nih.gov

Furthermore, the synthesis of 5-functionalized oxazolidin-2-ones has been achieved from a range of C-2-substituted aziridines, including those bearing vinyl or acyl groups, leading to a diverse set of chiral products in high yields. bioorg.org Another versatile approach uses N-alkyl carbamoylimidazoles as isocyanate equivalents. These stable intermediates react with a wide array of nucleophiles, including chiral epoxy alcohols, to form oxazolidinones with high regio- and stereoselectivity, demonstrating broad functional group tolerance. nih.gov

| Synthetic Method | Substrate Class | Range of Substituents/Groups Explored | Reference |

|---|---|---|---|

| Basic-Catalyzed Carbamate Synthesis | Amines and Alcohols | Linear and branched aliphatic amines (e.g., n-butylamine, tert-butylamine, cyclohexylamine). | psu.edu |

| Asymmetric 1,2-Carbamoyl Rearrangement | Chiral 2-Alkenyl Oxazolidine Carbamates | Various alkenyl and benzyl groups at the 2-position of the oxazolidine. | nih.gov |

| Aziridine Ring-Opening/Cyclization | 2-Substituted Aziridines | Vinyl, acyl, and carboxylic acid ester groups at the 2-position of the aziridine. | bioorg.org |

| Carbamoylimidazole Domino Reaction | Chiral Epoxy Alcohols | Various epoxy alcohols reacting with different carbamoylimidazoles. | nih.gov |

Development of Novel Catalytic Systems

The discovery of new and more efficient catalysts is a driving force in modern organic synthesis. For the synthesis of oxazolidinones and related carbamates, a diverse range of catalytic systems has been developed to improve yields, selectivity, and reaction conditions.

Novel metal-based catalysts include:

Copper(I) Complexes: A binuclear tridentate copper(I) complex, used with an organic base, has been shown to effectively catalyze the synthesis of oxazolidinones from various propargylic amines and CO2 under mild conditions. organic-chemistry.org

Silver Catalysts: Silver-catalyzed reactions enable the incorporation of CO2 into propargylic amines to yield oxazolidinone derivatives in excellent yields. organic-chemistry.org

Palladium Catalysts: Palladium-catalyzed intramolecular aminohydroxylation provides a route to various heterocycles, including oxazolidinones, with good yields and excellent diastereoselectivities. organic-chemistry.org

Gold(I) Catalysts: Cationic gold(I) complexes can convert N-Boc-protected alkynylamines into the corresponding alkylidene 2-oxazolidinones under very mild conditions. organic-chemistry.org

Beyond traditional metal catalysts, there is a growing interest in organocatalysis. Hydrogen-bond donor (HBD) catalytic systems are being used to synthesize enantiopure N-aryl-oxazolidinones under solvent- and metal-free conditions, offering a safer and more economical alternative. arkat-usa.org Additionally, heterogeneous catalysts like CeO2 are being investigated for their reusability and effectiveness in producing related cyclic carbamate structures. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Binuclear tridentate Copper(I) complex / TBD | Cyclization of propargylic amines with CO2 | Mild reaction conditions, broad substrate scope. | organic-chemistry.org |

| Silver Catalyst | Carboxylative cyclization of propargylic amines | Mild conditions, excellent yields. | organic-chemistry.org |

| Palladium Catalyst | Intramolecular aminohydroxylation | Good yields, excellent diastereoselectivity. | organic-chemistry.org |

| Cationic Gold(I) Complex | Cyclization of N-Boc-protected alkynylamines | Very mild reaction conditions, high yields. | organic-chemistry.org |

| Hydrogen-Bond Donor (HBD) Organocatalysts | [3+2] coupling of epoxides and isocyanates | Solvent- and metal-free conditions. | arkat-usa.org |

| Cerium(IV) Oxide (CeO2) | Cyclization of ethylenediamine carbamate | Heterogeneous, effective, and reusable. | nih.gov |

Q & A

Q. What established synthetic methodologies are used for Benzyl 1,2-oxazolidine-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, oxazolidine derivatives can be prepared by reacting benzyl chloroformate with 1,2-oxazolidine precursors under anhydrous conditions. Optimization involves varying parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress is monitored via TLC or HPLC, and yields are improved by iterative adjustment of molar ratios and reaction times .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming molecular structure and purity. X-ray crystallography using programs like SHELXL or WinGX provides precise stereochemical and anisotropic displacement data . For crystallographic visualization, ORTEP-III is employed to generate thermal ellipsoid models, ensuring accurate bond-length and angle measurements .

Q. What safety protocols are essential when handling this compound in the laboratory?

Standard safety measures include using fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) for structurally similar compounds recommend storing the compound in a cool, dry environment away from oxidizers .

Q. How are common impurities identified during synthesis, and what purification methods are effective?

Impurities such as unreacted starting materials or byproducts (e.g., benzyl alcohol derivatives) are detected via GC-MS or HPLC with UV detection. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in anisotropic displacement parameters during X-ray refinement of this compound?

Discrepancies often arise from crystal twinning or poor data resolution. Using SHELXL, refine the structure with the TWIN command to account for twinning. Adjust the HKLF 5 instruction for partitioned datasets and validate with R-factor convergence checks. For high-resolution data, isotropic refinement may suffice, but anisotropic models are preferred for accurate thermal motion analysis .

Q. What strategies enhance enantiomeric purity in this compound synthesis?

Chiral catalysts (e.g., Cinchona alkaloids) or chiral stationary phase HPLC can resolve racemic mixtures. Kinetic resolution via lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B) selectively modifies one enantiomer, improving enantiomeric excess (ee) to >95% .

Q. How does catalyst selection influence reaction kinetics and mechanistic pathways in synthesizing this compound?

Acid catalysts (e.g., H₂SO₄) promote nucleophilic acyl substitution but risk side reactions. Heterogeneous catalysts like ammonium cerium phosphate reduce side products by providing controlled Lewis acid sites, as shown in esterification studies. Kinetic modeling (e.g., pseudo-first-order rate equations) helps identify rate-limiting steps .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate bond dissociation energies and transition states. Thermochemical data from NIST WebBook (e.g., ΔfH° and ΔrG°) validate stability under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.